molecular formula C18H17FN2O2 B15115019 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B15115019
M. Wt: 312.3 g/mol
InChI Key: NQWBOIJTWPQKCV-UHFFFAOYSA-N
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Description

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process .

Mechanism of Action

The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and the ether linkage to the pyridine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C18H17FN2O2/c19-14-3-1-13(2-4-14)18(7-8-18)17(22)21-11-16(12-21)23-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-12H2

InChI Key

NQWBOIJTWPQKCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OC4=CC=NC=C4

Origin of Product

United States

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